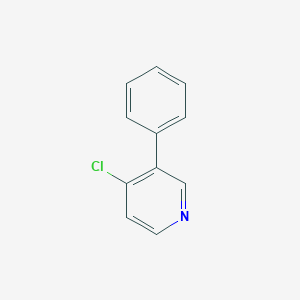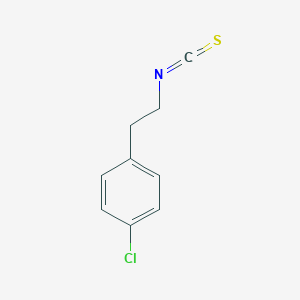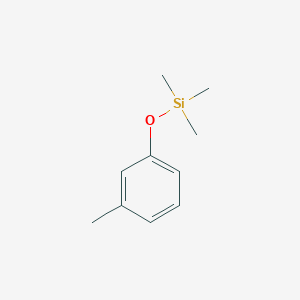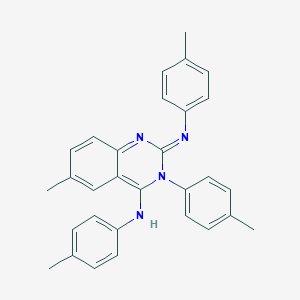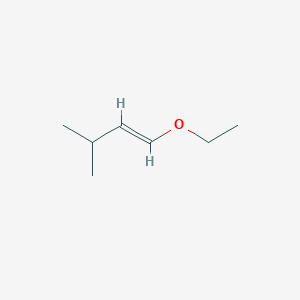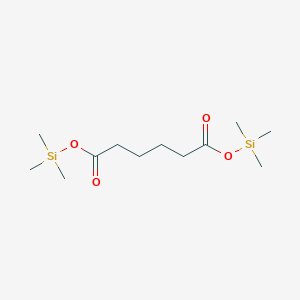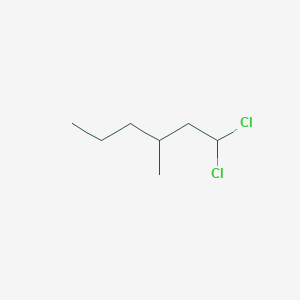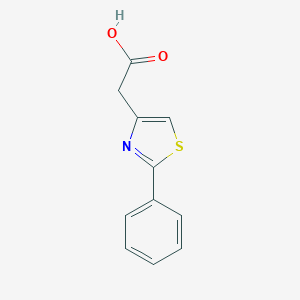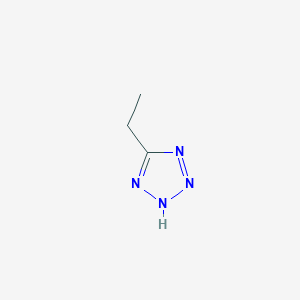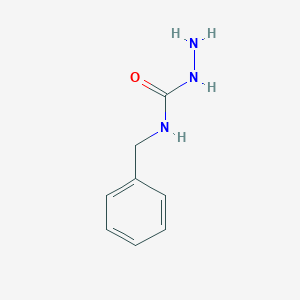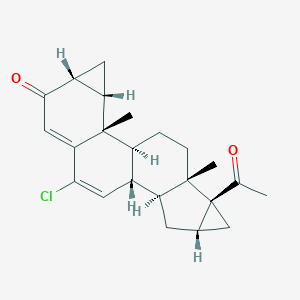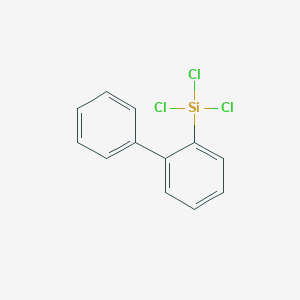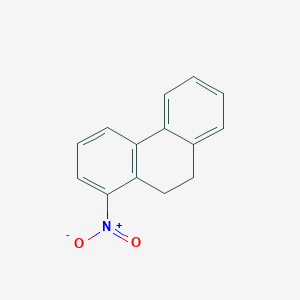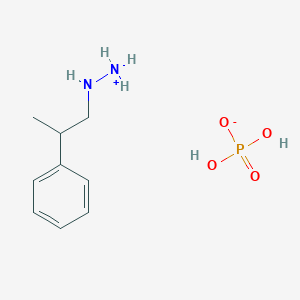
HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, beta-methylphenethyl-, phosphate, commonly known as BMPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders. In
Mecanismo De Acción
BMPEP is a selective antagonist of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE activation has been implicated in several neurological disorders, and its blockade by BMPEP has been shown to modulate synaptic transmission and plasticity, leading to potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
BMPEP has been shown to modulate synaptic transmission and plasticity in several brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of Fragile X syndrome and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPEP is a useful tool for investigating the role of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE in various neurological disorders, and its selective blockade by BMPEP allows for specific modulation of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE signaling. However, its limitations include potential off-target effects and the need for further optimization of its pharmacokinetic properties for potential therapeutic applications.
Direcciones Futuras
For BMPEP research include the development of more selective HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE antagonists with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more precise methods for targeting HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE signaling could lead to the development of more effective treatments for these disorders.
Métodos De Síntesis
BMPEP can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-methylbenzene with hydrazine hydrate, followed by the reaction of the resulting intermediate with phosphorus oxychloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BMPEP has been widely used in scientific research to investigate the role of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE in various neurological disorders, including Fragile X syndrome, addiction, anxiety, depression, and schizophrenia. It has also been studied for its potential therapeutic applications in these disorders.
Propiedades
Número CAS |
16602-80-5 |
|---|---|
Nombre del producto |
HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE |
Fórmula molecular |
C9H17N2O4P |
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
dihydrogen phosphate;(2-phenylpropylamino)azanium |
InChI |
InChI=1S/C9H14N2.H3O4P/c1-8(7-11-10)9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8,11H,7,10H2,1H3;(H3,1,2,3,4) |
Clave InChI |
VBSNCGGTWIVZNM-UHFFFAOYSA-N |
SMILES |
CC(CN[NH3+])C1=CC=CC=C1.OP(=O)(O)[O-] |
SMILES canónico |
CC(CN[NH3+])C1=CC=CC=C1.OP(=O)(O)[O-] |
Sinónimos |
USAF LA-22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




